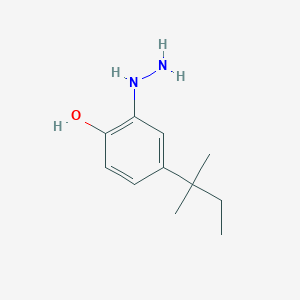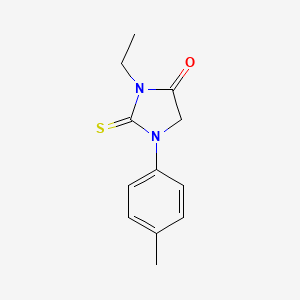
N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related aromatic polyamides often involves nucleophilic substitution reactions and direct polycondensation with various aromatic diacids, using condensing agents like triphenyl phosphite and pyridine. For example, polyamides and polyimides have been synthesized from monomers derived through nucleophilic substitutions, followed by polycondensation, indicating a complex and multi-step synthetic route that could be analogous to the synthesis of N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide (Yang & Lin, 1994).
Molecular Structure Analysis
Studies on related compounds, such as N-(3-pyridyl)-benzamide and its polymorphs, demonstrate the importance of molecular structure analysis in understanding the properties and potential applications of a compound. Such analyses often involve single-crystal X-ray diffraction to elucidate the torsion of phenyl rings and the arrangement of molecules in the crystal, revealing insights into the stability and molecular conformation (Näther et al., 2014).
Chemical Reactions and Properties
Chemical properties of aromatic polyamides and related compounds, such as reactivity and solubility, are influenced by their molecular structure. For instance, aromatic polyamides derived from specific diamines show remarkable solubility in polar solvents and the ability to form transparent and flexible films, indicative of their potential in material science applications (Yang & Lin, 1994).
Physical Properties Analysis
The physical properties, including glass transition temperatures and thermal stability, are critical in assessing the applications of compounds like this compound. Related aromatic polyamides and polyimides exhibit high glass transition temperatures and thermal stability up to 500°C, highlighting their potential in high-performance materials (Yang & Lin, 1995).
Applications De Recherche Scientifique
1. Crystal Structure and Hydrogen Bonding
The study by Dega-Szafran et al. (1995) focused on the crystal structure of a complex involving pyridine N-oxides, similar in structure to N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide. They found significant insights into the hydrogen bonding and O···O distances in these complexes (Dega-Szafran et al., 1995).
2. Ligand Conformation in Coordination Polymers
Yeh et al. (2008) explored the role of ligand conformation in the structural diversity of coordination polymers containing dipyridyl ligands with amide spacers. This research is relevant for understanding the structural applications of similar compounds (Yeh et al., 2008).
3. Conformational Analysis in N-(2-pyridyl)formamidines
Cunningham et al. (1992) conducted a conformational analysis of N,N-dimethyl-N′-(2-pyridyl)formamidines, which shares structural similarities with this compound. Their findings are crucial for understanding the preferred conformations in these types of compounds (Cunningham et al., 1992).
4. Antioxidant Agents
Vartale et al. (2016) synthesized derivatives involving pyridine, similar to the core structure of this compound, to evaluate their potential as antioxidant agents (Vartale et al., 2016).
5. Si Nanowire Bridges in Microtrenches
He et al. (2005) utilized a precursor formamide in the synthesis of silicon nanowire bridges, indicating the application of formamide derivatives in advanced materials technology (He et al., 2005).
6. IR Carbonyl Band Intensity Studies
Malathi et al. (2004) conducted studies on N,N-dimethyl formamide, providing insights into the behavior of formamide derivatives in complex formation, which could be relevant to understanding the properties of this compound (Malathi et al., 2004).
7. Polymorphism Studies
Näther et al. (2014) investigated the polymorphism of N-(3-pyridyl)-benzamide, which may offer insights into the polymorphic behavior of structurally similar compounds like this compound (Näther et al., 2014).
8. Phenoxo-Bridged Copper(II) Complexes
Wang et al. (2009) explored the synthesis and structure of phenoxo-bridged copper(II) complexes using pyridylalkylamide ligands, highlighting the potential of pyridine-based ligands in metal coordination (Wang et al., 2009).
Propriétés
IUPAC Name |
2-phenoxy-N-(2-phenylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-19(21-15-13-16-8-3-1-4-9-16)18-12-7-14-22-20(18)24-17-10-5-2-6-11-17/h1-12,14H,13,15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETDVRKLKQXNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


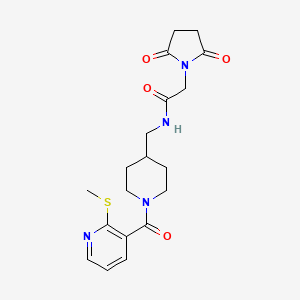
![1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2497853.png)

![N-(2,6-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2497856.png)
![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B2497857.png)
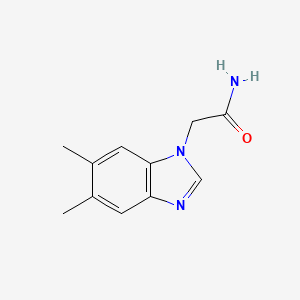
![(E)-methyl 2-(6-methoxy-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2497864.png)
![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2497866.png)
![1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B2497867.png)
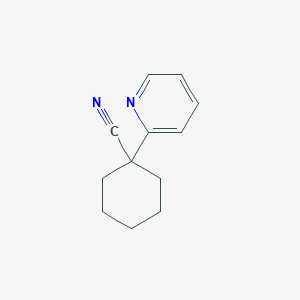
![(E)-4-(Dimethylamino)-N-methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2497870.png)
